Increased Lipophilicity vs. Unsubstituted Methyl 4-Oxo-4-Phenylbutanoate Enhances Membrane Permeability Potential
Methyl 2-benzyl-4-oxo-4-phenylbutanoate has a reported experimental LogP of 3.29 . In contrast, the unsubstituted analog methyl 4-oxo-4-phenylbutanoate (CAS 25333-24-8), lacking the 2-benzyl group, has a LogP of approximately 2.0 [1]. This difference of over 1.3 Log units represents a roughly 20-fold increase in partition coefficient, indicating significantly higher lipophilicity for the 2-benzyl derivative. In the context of medicinal chemistry, this increase can translate to enhanced passive membrane permeability and improved oral absorption, a key advantage if the compound scaffold is being explored for central nervous system (CNS) penetration or intracellular target engagement.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.29 (experimental) |
| Comparator Or Baseline | Methyl 4-oxo-4-phenylbutanoate (CAS 25333-24-8): LogP = ~2.0 (predicted) |
| Quantified Difference | ~1.3 Log units (~20-fold higher partition coefficient) |
| Conditions | Experimental LogP from chem960.com; comparator LogP predicted via XLogP3 |
Why This Matters
This quantified lipophilicity advantage makes Methyl 2-benzyl-4-oxo-4-phenylbutanoate the preferred choice for projects requiring enhanced passive membrane permeability or CNS exposure.
- [1] PubChem. (2025). Methyl 4-oxo-4-phenylbutanoate (CID 25333-24-8). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/25333-24-8 View Source
